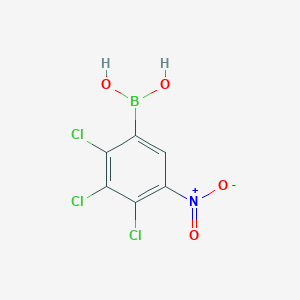

2,3,4-Trichloro-5-nitrophenylboronic acid

Description

Properties

IUPAC Name |

(2,3,4-trichloro-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BCl3NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBMJZYQEWYAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1Cl)Cl)Cl)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674545 | |

| Record name | (2,3,4-Trichloro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-38-3 | |

| Record name | (2,3,4-Trichloro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,3,4-trichloro-5-nitrophenylboronic acid generally follows these key stages:

- Step 1: Preparation of the chloronitrobenzene precursor, specifically 2,3,4-trichloronitrobenzene.

- Step 2: Functionalization of the aromatic ring to introduce the boronic acid group, typically via borylation reactions such as Suzuki coupling or direct lithiation-borylation.

- Step 3: Purification and isolation of the boronic acid product.

Preparation of 2,3,4-Trichloronitrobenzene Precursor

A crucial intermediate is 2,3,4-trichloronitrobenzene , which can be synthesized by nitration of 1,2,3-trichlorobenzene. A recent patented method employs micro-channel continuous flow nitration technology, offering advantages in yield, purity, and safety:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Preparation of mixed acid (concentrated nitric acid + sulfuric acid) and mixture of 1,2,3-trichlorobenzene, organic solvent, and catalyst | Catalyst and solvent optional; doses ≥ 0 |

| 2 | Preheating of mixed acid and substrate mixture in micro-channel continuous flow reactor | Controlled temperature preheating |

| 3 | Reaction in micro-channel reactor | Efficient nitration under flow conditions |

| 4 | Cooling, layering, and separation of organic and inorganic layers; recycling of mixed acid | Organic layer contains 2,3,4-trichloronitrobenzene; inorganic layer contains sulfuric acid (50-92%) recycled |

This method yields high-purity 2,3,4-trichloronitrobenzene with improved selectivity and productivity, reduced impurities, and enhanced safety compared to batch nitration.

Detailed Research Findings and Reaction Conditions

- Micro-channel Nitration: The continuous flow nitration method reduces side reactions and improves yield and purity of 2,3,4-trichloronitrobenzene, which is the key precursor for the boronic acid synthesis.

- Boronic Acid Installation: Suzuki coupling is the most reliable and widely used method for arylboronic acid synthesis, especially with electron-withdrawing groups like nitro and chloro substituents. The use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride under mild to moderate heating (80–120°C) in polar aprotic solvents (e.g., 1,2-dimethoxyethane) is standard.

- Purification: Post-reaction, products are typically purified by silica gel chromatography or crystallization to achieve high purity.

Summary Table of Preparation Steps

Additional Notes

- Direct literature specifically detailing the synthesis of This compound is limited; however, the preparation logically follows from known nitration and palladium-catalyzed borylation chemistry.

- The micro-channel nitration method represents an advanced, scalable, and environmentally safer approach to prepare the key chloronitrobenzene intermediate.

- Suzuki coupling conditions are well-established for nitro- and chloro-substituted arylboronic acids and can be adapted to this compound.

- Careful control of reaction parameters and purification steps is critical to obtain high-purity this compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trichloro-5-nitrophenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide or alkoxide ions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced phenylboronic acid derivatives, and substituted phenylboronic acid derivatives.

Scientific Research Applications

While the search results do not provide extensive details specifically on applications of "2,3,4-Trichloro-5-nitrophenylboronic acid," they do offer some relevant information regarding its potential use and chemical context.

Synthesis and Chemical Context

- Boronic acid: this compound is a boronic acid . Boronic acids are used in Suzuki-Miyaura cross-coupling reactions .

- Production of active substances: 2,3,5-Trichloropyridine can be used to produce various active substances, particularly herbicides .

Potential Applications

- Suzuki-Miyaura Coupling: Boronic acids, including phenylboronic acids, are common reagents in Suzuki-Miyaura cross-coupling reactions . These reactions are employed to form carbon-carbon bonds . The Suzuki-Miyaura coupling reaction is a widely used transition metal-catalyzed reaction .

- Synthesis of complex molecules: Boronic acids can be used in the synthesis of complex molecules, including pharmaceuticals . For example, substituted phenylboronic acids have been used as building blocks to functionalize complex molecules .

- Potential use in Herbicides: 2,3,5-Trichloropyridine can be used to produce various active substances, particularly herbicides .

Case Studies and Research Findings

- Antibacterial Activity: Some trifluoromethoxyphenylboronic acids have been studied for antibacterial potency against Escherichia coli and Bacillus cereus .

- Friedel-Crafts Alkylation: Copper-catalyzed double Friedel-Crafts alkylation reactions have been reported .

- Synthesis of Indole Derivatives: Boronic acids may be relevant in pathways that involve cyclization and the formation of bicyclic motifs, potentially leading to the synthesis of natural products .

Mechanism of Action

The mechanism by which 2,3,4-trichloro-5-nitrophenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The nitro group can participate in electron transfer reactions, contributing to its reactivity in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique combination of electron-withdrawing groups (chlorine and nitro) distinguishes it from other arylboronic acids. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural Comparison of 2,3,4-Trichloro-5-nitrophenylboronic Acid with Analogues

Reactivity and Physicochemical Properties

- Solubility and Stability: The presence of multiple chlorine substituents may reduce solubility in polar solvents compared to cyano- or methoxy-substituted analogues (e.g., 3-Cyano-5-nitrophenylboronic acid) .

- Thermal Stability : Thermogravimetric analysis (TGA) data for similar compounds (e.g., 3-Thiophenylboronic acid) suggest that nitro-substituted derivatives exhibit lower thermal stability due to decomposition of nitro groups at elevated temperatures .

Commercial Availability and Purity

- This compound is available at ≥95% purity from suppliers like Shanghai Tongwei and Baomanbio, with applications as a reference standard .

- 3-Cyano-5-nitrophenylboronic acid is produced at 98% purity (HPLC) and scales up to kilogram quantities, highlighting its industrial relevance .

Research Findings and Key Differences

Reactivity in Cross-Coupling: The trifunctional chlorine substitution in the target compound enhances reactivity in palladium-catalyzed reactions compared to mono-substituted analogues like o-Nitrophenylboronic acid .

Toxicity Profile: Chlorinated arylboronic acids generally exhibit higher toxicity than fluoro- or cyano-substituted variants, necessitating stricter handling protocols .

Synthetic Flexibility : The nitro group in this compound allows for post-functionalization (e.g., reduction to amines), a feature less feasible in methoxycarbonyl derivatives (e.g., 3-Methoxycarbonyl-5-nitrophenylboronic acid) .

Biological Activity

2,3,4-Trichloro-5-nitrophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes three chlorine atoms and a nitro group on the phenyl ring. The biological implications of such substitutions are significant, as they can influence the compound's reactivity and interaction with biological targets.

Chemical Structure and Properties

- Chemical Formula : CHClBNO

- Molecular Weight : 239.36 g/mol

- CAS Number : 1072946-38-3

The presence of chlorine and nitro groups in the structure enhances its electrophilic character, potentially allowing it to participate in various biochemical reactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of boronic acids, including this compound. Research indicates that such compounds can inhibit the activity of beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics.

- Case Study : A study published in Antimicrobial Agents and Chemotherapy demonstrated that certain phenylboronic acids effectively inhibited class C beta-lactamases in Escherichia coli, suggesting similar potential for this compound .

The mechanism by which boronic acids exert their antibacterial effects often involves the reversible binding to serine residues in beta-lactamases. This interaction prevents the hydrolysis of beta-lactam antibiotics, thereby restoring their efficacy against resistant strains.

Toxicity and Safety Profile

While the antibacterial properties are promising, it is essential to consider the toxicity of this compound. Preliminary assessments indicate moderate toxicity levels in animal models.

| Toxicity Parameter | Value |

|---|---|

| LD50 (rat) | 2.5670 mol/kg |

| Ames Test | Positive (potential mutagen) |

Applications in Drug Development

The unique properties of this compound make it a candidate for further development in pharmaceuticals aimed at overcoming antibiotic resistance. Its ability to inhibit beta-lactamases positions it as a valuable adjunct to existing antibiotic therapies.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity while reducing toxicity. For instance:

Q & A

Q. What are the recommended synthetic routes for obtaining 2,3,4-Trichloro-5-nitrophenylboronic acid with high purity?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, where halogenated precursors react with boronic acid derivatives. Purification typically involves recrystallization using polar aprotic solvents (e.g., DMF or acetone) to achieve >97% purity . For chlorinated analogs, maintaining anhydrous conditions and controlled temperatures (0–25°C) during synthesis minimizes side reactions .

Q. How should researchers handle and store this compound to prevent degradation?

Store at 0–6°C under inert gas (e.g., argon) to avoid hydrolysis of the boronic acid group. Use amber glass vials to reduce light-induced decomposition. Purity should be verified via HPLC before critical experiments .

Q. What spectroscopic techniques are optimal for characterizing structural and electronic properties?

- 11B NMR : Confirms boronic acid group integrity (δ ~30 ppm for arylboronic acids).

- 19F/13C NMR : Identifies trifluoromethyl/nitro substituent effects.

- FTIR : Detects B–O vibrations (~1350 cm⁻¹) and NO₂ stretches (~1520 cm⁻¹).

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and chloro substituents influence reactivity in Suzuki-Miyaura couplings?

The nitro group (-NO₂) and chlorine atoms reduce electron density on the benzene ring, enhancing electrophilicity of the boronic acid. This accelerates transmetallation in Suzuki reactions but may require optimization of base strength (e.g., K2CO3 vs. CsF) to balance reactivity and stability. DFT studies on similar compounds suggest that substituent positioning affects conjugation with the boronic acid, altering activation energies .

Q. What strategies mitigate hydrolysis of the boronic acid group during aqueous reactions?

Q. How can researchers resolve contradictions in reported reaction yields across studies?

Systematic analysis of variables is critical:

- Catalyst loading : Pd(PPh₃)₄ vs. Pd(dba)₂ impacts turnover.

- Solvent polarity : Higher polarity solvents (e.g., DMF) may stabilize intermediates but increase side reactions.

- Temperature : Elevated temps (≥80°C) risk boronic acid decomposition. Cross-validate yields using standardized protocols (e.g., GC-MS quantification) and report deviations in purity or analytical methods .

Methodological Notes

- Contradiction Analysis : Discrepancies in reaction outcomes (e.g., yield, byproducts) often arise from differences in reagent quality, solvent drying methods, or catalyst batch variability. Always include control experiments and replicate data .

- Advanced Synthesis : For regioselective functionalization, leverage computational tools (e.g., DFT) to predict substituent effects on reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.